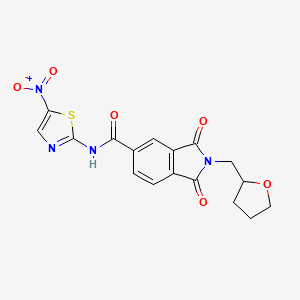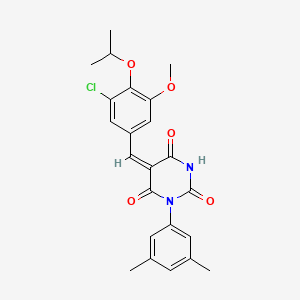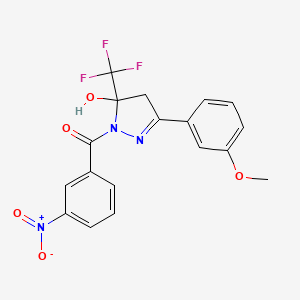
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide, also known as CTDPX, is a chemical compound that has been studied for its potential use in scientific research.
Wirkmechanismus
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide selectively inhibits the activity of a protein kinase called CTD kinase-like factor (CLK), which is involved in the regulation of mRNA processing. By inhibiting CLK, 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide can alter the splicing of specific genes, leading to changes in gene expression and potentially providing insights into the function of these genes.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide can alter the splicing of specific genes in cells, leading to changes in gene expression. It has also been shown to have anti-proliferative effects in cancer cells, potentially making it useful in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide is its selectivity for CLK, which allows for the specific inhibition of this kinase without affecting other cellular processes. However, one limitation is that its effects on gene splicing may be cell-type specific, making it important to carefully choose the cell lines used in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide. One area of interest is in studying its effects on gene splicing in different cell types and under different conditions. Additionally, 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide may have potential therapeutic applications in cancer research, and further studies could explore its anti-proliferative effects in more detail. Finally, 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide could be used in combination with other compounds to study the interactions between different signaling pathways in cells.
Synthesemethoden
The synthesis method for 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide involves multiple steps, including the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with tetrahydro-2-furanmethanol to form the corresponding ester, which is then hydrolyzed to form the carboxylic acid. Finally, the carboxylic acid is reacted with N,N-dimethylformamide dimethyl acetal to form 5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of a specific protein kinase, making it useful in studying the function of this kinase in various biological processes.
Eigenschaften
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-14(16(19)17-10-13-8-5-9-20-13)15(18-21-11)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHZJBIFOVUGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B4923733.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4923740.png)

![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4923765.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4923779.png)

![1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4923799.png)

![2-(5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)
![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923808.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)

![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)